N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide
CAS No.: 752981-36-5
Cat. No.: VC16788930
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 752981-36-5 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide |
| Standard InChI | InChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18) |
| Standard InChI Key | XUYJBUKERVNHRL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide consists of two primary components:
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A 2-hydroxy-5-methylbenzamide group, featuring a hydroxyl (-OH) and methyl (-CH) substituent on the aromatic ring.
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A 4-aminocyclohexyl group attached via an amide bond, introducing a cycloaliphatic amine with conformational flexibility .
The compound’s IUPAC name, N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide, reflects this arrangement. Its canonical SMILES string, CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N, encodes the connectivity of atoms, while the InChIKey XUYJBUKERVNHRL-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| CAS Registry Number | 752981-36-5 | |
| PubChem CID | 11195994 |
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically involves a two-step process:
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Activation of the Carboxylic Acid: 2-Hydroxy-5-methylbenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form a reactive intermediate.
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Amide Bond Formation: The activated acid reacts with 4-aminocyclohexanol under dehydrating conditions, yielding the target compound.
This method achieves moderate yields (50–70%) and requires purification via column chromatography to remove byproducts such as dicyclohexylurea.
Optimization Strategies
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Catalyst Selection: Replacing DCC with carbonyldiimidazole (CDI) improves reaction efficiency, as demonstrated in analogous benzamide syntheses .
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Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates, reducing side reactions .
Applications in Medicinal Chemistry
Opioid Receptor Modulation
Structural analogs of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide, such as U-47700, exhibit potent μ-opioid receptor (MOR) agonist activity . While direct data on this compound’s opioid activity is limited, its cyclohexylamine moiety aligns with pharmacophores known to enhance receptor binding affinity . Computational modeling suggests the compound’s amide group may interact with MOR’s transmembrane domain, though in vitro validation is pending .
Material Science Applications
Polymer Modification
The compound’s amine group facilitates covalent bonding with epoxy resins, enhancing thermal stability in composites. Trials show a 15% increase in glass transition temperature () when incorporated at 5 wt% into epoxy matrices.
Surface Functionalization
Self-assembled monolayers (SAMs) of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide on gold substrates exhibit uniform coverage, as confirmed by atomic force microscopy (AFM). Applications in biosensor coatings are under investigation.
| Parameter | Value | Test System |
|---|---|---|
| LD (oral, rat) | 320 mg/kg | Acute study |
| Mutagenicity (Ames test) | Negative | In vitro |
Current data classify the compound as non-carcinogenic but warrant handling precautions due to acute toxicity at high doses .
Future Research Directions
Drug Development
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Prodrug Formulations: Esterification of the hydroxyl group may improve bioavailability.
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Targeted Delivery: Nanoparticle encapsulation for sustained release in pain management .
Advanced Materials
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Covalent Organic Frameworks (COFs): Integration as a building block for porous materials with gas storage applications.
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